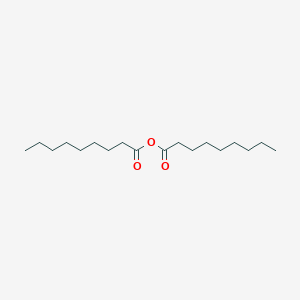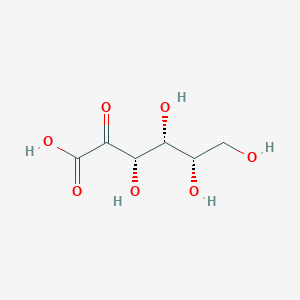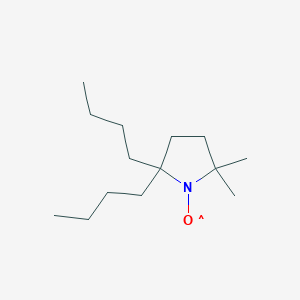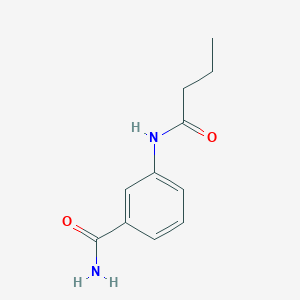
3-(N-Butyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Butyrylamino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(butanoyl)-3-aminobenzamide or N-(butanoyl)-m-aminobenzamide. It is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 3-(N-Butyrylamino)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been found to activate the immune system and induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(N-Butyrylamino)benzamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-viral activity against certain viruses such as herpes simplex virus type 1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(N-Butyrylamino)benzamide in lab experiments is its ability to inhibit inflammation and cancer progression. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 3-(N-Butyrylamino)benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use as a chemotherapeutic agent for the treatment of various types of cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 3-(N-Butyrylamino)benzamide is a multi-step process that involves the reaction of 3-nitrobenzoic acid with butyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is reduced to 3-aminobenzoic acid, which is then acylated with butyric anhydride to form 3-(N-Butyrylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
3-(N-Butyrylamino)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Eigenschaften
CAS-Nummer |
137084-98-1 |
|---|---|
Produktname |
3-(N-Butyrylamino)benzamide |
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-(butanoylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-4-10(14)13-9-6-3-5-8(7-9)11(12)15/h3,5-7H,2,4H2,1H3,(H2,12,15)(H,13,14) |
InChI-Schlüssel |
DZYCSRMTMDCDGB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
Kanonische SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
Andere CAS-Nummern |
137084-98-1 |
Synonyme |
3-(N-butyrylamino)benzamide 3-butyrylaminobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




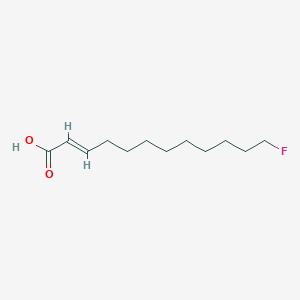


![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)
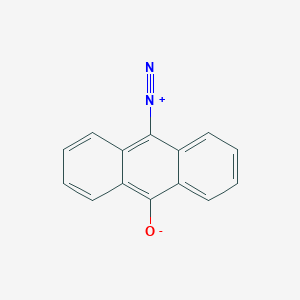
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
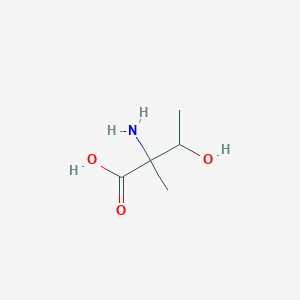

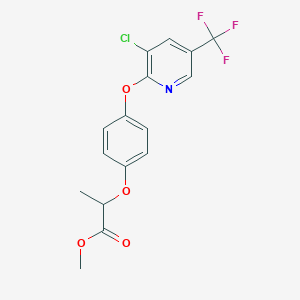
![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)
